molecular formula C17H17F2NO2S B13252289 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B13252289
M. Wt: 337.4 g/mol
InChI Key: KJSWZMORWSYZLV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride (CAS 2227033-90-9) is a synthetically valuable fluorosulfonate derivative with the molecular formula C17H17F2NO2S and a molecular weight of 337.4 . This compound is of significant interest in medicinal chemistry as a versatile chemical building block, particularly in the discovery of novel bioactive molecules. Its structure incorporates a pyrrolidine scaffold, a heterocycle that is a prevalent and privileged structure in FDA-approved pharmaceuticals, known for its ability to contribute favorable physicochemical properties and engage in key interactions with biological targets . The reactive sulfonyl fluoride group is a key functional handle for chemical synthesis, enabling the molecule to be readily incorporated into larger, more complex structures. Research into analogous pyrrolidine-3-sulfonyl derivatives has demonstrated their potential in developing therapeutics for various conditions. For instance, closely related (3-phenylpyrrolidin-3-yl)sulfone compounds have been explored as potent and selective inverse agonists of the nuclear receptor RORγt, a key transcription factor involved in the production of pro-inflammatory cytokines like IL-17, positioning them as promising candidates for the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease . Furthermore, other 1-benzyl-substituted pyrrolidine-2-one sulfonyl derivatives have been synthesized and evaluated for nootropic (cognition-enhancing) activity in preclinical models, highlighting the broader utility of this chemotype in central nervous system drug discovery . This product is intended for research and development purposes as a key synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H17F2NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

KJSWZMORWSYZLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine ring is typically synthesized via cyclization reactions from acyclic precursors or from substituted piperidine derivatives, followed by ring contraction or functionalization. Literature reports two main approaches:

For example, preparation of 1-benzyl-4-piperidine aldehydes and esters as intermediates has been documented using benzyl chloride and piperidine derivatives under reflux with sodium bicarbonate in alcoholic solvents, followed by reduction with red aluminum complexes to yield the pyrrolidine ring system with high purity and yield (above 90%).

Sulfonyl Fluoride Functionalization

The sulfonyl fluoride group is introduced by sulfonylation of the pyrrolidine intermediate at the 3-position using sulfonyl chloride reagents, such as chlorosulfonyl fluoride or related sulfonylating agents, under basic conditions. Typical conditions include:

  • Use of a base (e.g., triethylamine or sodium bicarbonate) to neutralize HCl generated
  • Controlled temperatures (0–25 °C) to prevent decomposition
  • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM)

This step converts a suitable 3-substituted pyrrolidine intermediate (e.g., 3-hydroxyl or 3-amino derivative) into the sulfonyl fluoride via nucleophilic substitution on the sulfonyl chloride reagent.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Yield & Purity Notes
1 Benzylation of piperidine Benzyl chloride, NaHCO₃, reflux in ethanol 93–96%, HPLC >98% Efficient N-benzylation of piperidine nitrogen
2 Formation of pyrrolidine aldehyde Red aluminum complex reduction, MTBE solvent, 0 °C 91–94%, HPLC ~98.5% Partial reduction to form pyrrolidine ring
3 Introduction of 4-fluorophenyl Cross-coupling with 4-fluorophenyl boronic acid or halide, Pd catalyst Variable, optimized for selectivity Maintains fluorine integrity
4 Sulfonylation at 3-position Chlorosulfonyl fluoride, base (Et₃N), THF, 0–25 °C Moderate to high, optimized by reaction control Forms sulfonyl fluoride moiety

Analytical and Research Data

  • Purity and Structural Confirmation : High-performance liquid chromatography (HPLC) consistently shows purities above 98% for key intermediates and final product.
  • Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra confirm the substitution pattern and ring formation, with characteristic chemical shifts for benzyl protons (7.2–7.3 ppm), pyrrolidine methylene groups (1.8–3.5 ppm), and aldehyde or sulfonyl fluoride groups as appropriate.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with molecular weight ~337.38 g/mol confirm molecular integrity.

Notes on Industrial and Research Optimization

  • Use of automated synthesis platforms enables precise control of temperature, reagent addition, and reaction times, improving yield and reproducibility.
  • Optimization of sulfonylation conditions is crucial to prevent hydrolysis or side reactions of the sulfonyl fluoride group.
  • Protective group strategies may be employed to mask reactive sites during multi-step synthesis.
  • Alternative sulfonyl fluoride introduction methods, such as use of sulfur dioxide surrogates (e.g., DABSO) combined with chlorinating agents, have been explored in related sulfinamide syntheses, offering potential routes for improved efficiency.

Chemical Reactions Analysis

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Key Differences:

Core Structure : The pyrrolidine ring (5-membered) in the target compound vs. piperidine (6-membered) in CAS 201855-71-2 . Smaller rings may confer rigidity and altered binding kinetics.

Substituent Reactivity : The sulfonyl fluoride group is more electrophilic than methylsulfonate esters, enabling nucleophilic substitution reactions (e.g., with serine residues in enzymes).

Biological Activity : While fluorophenyl-acetamide derivatives exhibit cytotoxicity , the biological activity of the target compound remains uncharacterized in the provided evidence.

Biological Activity

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic organic compound recognized for its potential biological activity, particularly in the context of medicinal chemistry. Its structure features a pyrrolidine ring, a benzyl group, and a sulfonyl fluoride functional group, which contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

  • Molecular Formula : C17H17F2N2O2S
  • Molecular Weight : Approximately 337.38 g/mol
  • Structure : The compound includes a pyrrolidine ring substituted with a benzyl group and a fluorophenyl moiety, enhancing its binding affinity to target proteins.

Research indicates that 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride functions primarily as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a potential inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in immune responses and inflammatory pathways. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for target proteins, making it a candidate for further pharmacological studies.

Inhibition Studies

Sulfonyl fluorides like this compound are known to act as irreversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond with the active site serine residue of the target enzyme, leading to its inactivation .

Comparative Biological Activity

To better understand the unique properties of 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluorideChlorine instead of fluorinePotentially similar but with different selectivityChlorine may alter binding affinity
1-Benzyl-3-(4-fluorophenyl)pyrrolidine-2-sulfonamideSulfonamide instead of sulfonyl fluorideDifferent reactivity profileSulfonamide may interact differently with targets
1-(2-Fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-sulfonamideDifferent benzyl substitutionSimilar activity profileVariations in substitution patterns affect potency

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and reactivity, underscoring the importance of structural design in drug development.

Case Studies

Recent studies have highlighted the biological activity of 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride through various experimental approaches:

  • Molecular Docking Simulations : These studies suggest that the compound can effectively fit into active sites of target proteins, facilitating strong binding interactions. This helps elucidate its mechanism of action and guides further optimization for enhanced efficacy and selectivity.
  • In Vitro Studies : Research on similar sulfonyl fluoride compounds has shown potent inhibition of fatty acid amide hydrolase (FAAH), indicating that 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride may exhibit similar inhibitory effects .
  • Pharmacological Applications : The potential applications include modulation of immune responses and treatment strategies for autoimmune diseases due to its action as an inverse agonist for RORγt .

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